molecular formula C12H10ClO2P B14732571 Phosphinic acid, (m-chlorophenyl)phenyl- CAS No. 5435-76-7

Phosphinic acid, (m-chlorophenyl)phenyl-

Cat. No.: B14732571
CAS No.: 5435-76-7
M. Wt: 252.63 g/mol
InChI Key: KFYUDODGSTXHRH-UHFFFAOYSA-N
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Description

Phosphinic acid, (m-chlorophenyl)phenyl- is a chemical compound with the molecular formula C12H10ClO2P It is a derivative of phosphinic acid where one of the hydrogen atoms is replaced by a (m-chlorophenyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (m-chlorophenyl)phenyl- typically involves the reaction of phenylphosphinic acid with m-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of phosphinic acid, (m-chlorophenyl)phenyl- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Phosphinic acid, (m-chlorophenyl)phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chlorine atom in the (m-chlorophenyl) group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acids depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, (m-chlorophenyl)phenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphinic acid, (m-chlorophenyl)phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

    Phenylphosphinic acid: Similar in structure but lacks the (m-chlorophenyl) group.

    Phosphonic acid: Contains a P=O bond and two hydroxyl groups, differing in structure and reactivity.

    Phosphinic acid: The parent compound, simpler in structure without the phenyl or (m-chlorophenyl) groups.

Uniqueness: Phosphinic acid, (m-chlorophenyl)phenyl- is unique due to the presence of both phenyl and (m-chlorophenyl) groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

5435-76-7

Molecular Formula

C12H10ClO2P

Molecular Weight

252.63 g/mol

IUPAC Name

(3-chlorophenyl)-phenylphosphinic acid

InChI

InChI=1S/C12H10ClO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,(H,14,15)

InChI Key

KFYUDODGSTXHRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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